![molecular formula C23H22ClN3O3S B2829483 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 897457-70-4](/img/structure/B2829483.png)
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide” is a derivative of imidazo[2,1-b][1,3,4]thiadiazole . Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess diverse pharmacological properties such as anticancer, antitubercular, antibacterial, antifungal, anti-convulsant, analgesic, antisecretory, anti-inflammatory, cardiotonic, diuretic, and herbicidal activities .
Synthesis Analysis
A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .Scientific Research Applications
Potential Probes for Peripheral Benzodiazepine Receptors
Compounds structurally related to the one , particularly those with imidazo[1,2-α]pyridine structures, have been synthesized as potential probes for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT (Single Photon Emission Computed Tomography). These compounds exhibit high affinity and selectivity towards PBR, suggesting their utility in in vivo studies of the receptor, which plays a role in various physiological and pathological processes (Katsifis et al., 2000).
Anticancer Activities
Derivatives structurally related to the compound, such as those containing the imidazol-2-ylthio)acetamide moiety, have been investigated for their anticancer activities. Specific derivatives have shown reasonable activity against various cancer types, particularly melanoma, in screenings conducted by the National Cancer Institute. This demonstrates the potential therapeutic applications of these compounds in cancer treatment (Duran & Demirayak, 2012).
Anticonvulsant Activity
Research into omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share structural features with the target compound, has identified some with significant anticonvulsant activity. These findings highlight the potential of such compounds in developing new treatments for seizure disorders (Aktürk et al., 2002).
Antimicrobial Activity
Bis-heterocyclic sulfamoyl acetamides, sharing some structural characteristics with the compound , have shown potent antimicrobial activity against specific strains such as Pseudomonas aeruginosa and Penicillium chrysogenum. This suggests their potential application in addressing bacterial and fungal infections (Divya et al., 2015).
Metabolic Stability Enhancement
In the realm of drug development, modifications of heterocyclic scaffolds similar to the compound of interest have been explored to enhance metabolic stability. These studies are crucial for developing more effective and durable therapeutic agents, indicating the broader impact of such compounds in medicinal chemistry (Stec et al., 2011).
Future Directions
Future directions for research on this compound could include further exploration of its pharmacological properties, given the diverse activities reported for related imidazo[2,1-b][1,3,4]thiadiazole derivatives . Additionally, the development of more efficient synthesis methods could be a valuable area of study.
Mechanism of Action
Target of Action
The primary target of this compound is the Constitutive Androstane Receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and other xenobiotic responses .
Mode of Action
The compound acts as an agonist for the CAR . It binds to the receptor, inducing a conformational change that allows the receptor to translocate to the nucleus . Once in the nucleus, the activated CAR can bind to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR by the compound leads to the upregulation of genes involved in xenobiotic metabolism, including the CYP2B6 gene . This gene encodes a member of the cytochrome P450 superfamily of enzymes, which are involved in the oxidation of organic substances .
Result of Action
The activation of CAR and the subsequent upregulation of CYP2B6 lead to increased metabolism of xenobiotics . This can have various effects at the cellular level, depending on the specific xenobiotics involved. For example, it can lead to the detoxification of harmful substances, or the activation of prodrugs into their active forms .
properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-29-20-8-3-15(11-21(20)30-2)9-10-25-22(28)12-18-14-31-23-26-19(13-27(18)23)16-4-6-17(24)7-5-16/h3-8,11,13-14H,9-10,12H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFMSGJOEIMTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

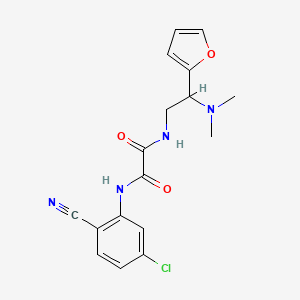
![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2829403.png)
![4-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2829405.png)
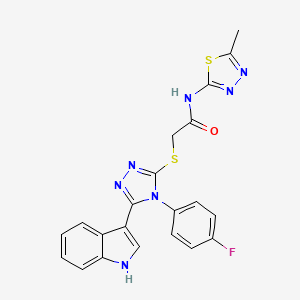
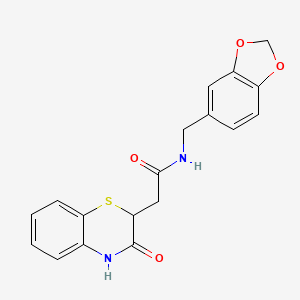
![N-(3-chloro-4-fluorobenzyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2829410.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2829412.png)
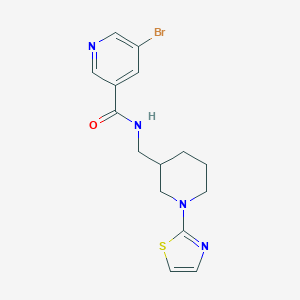
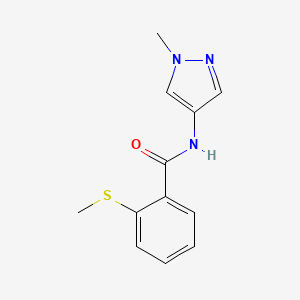
![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2829416.png)
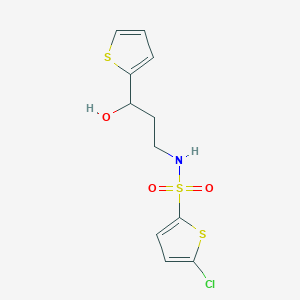
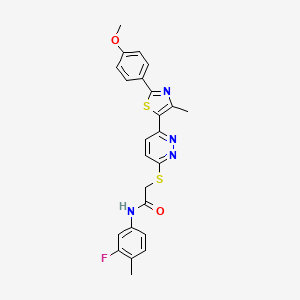
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-tetracosanamide](/img/structure/B2829421.png)
